Mansonone E

概要

説明

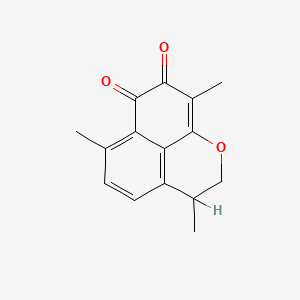

Mansonone E is a tricyclic sesquiterpenoid containing a 1,2-naphthoquinone moiety. It was first isolated from the heartwood sawdust of Mansonia altissima and has since been found in various other plants such as Ulmus hollandica, Thespesia populnea, Ulmus davidiana, Alangium chinense, Mansonia gagei, and Helicteres angustifolia . This compound exhibits a range of biological activities, including fungitoxic, antibacterial, antileukaemic, and antioxidant properties .

準備方法

The synthesis of Mansonone E can be achieved through several methods. One notable synthetic route involves the thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3-alkoxy exchange, which provides a facile route to the 1,2-naphthoquinone tricyclic structure of this compound . This synthesis was completed in six steps with a 34% overall yield from commercially available starting material 3-bromo-4-methyl acetophenone .

Two basic strategies have been employed in Mansonone synthesis:

- The intramolecular Diels–Alder reaction between benzynes and furans.

- The intramolecular Friedel–Crafts reaction of multi-substituted naphthalenes .

化学反応の分析

Mansonone E undergoes various chemical reactions, including:

Substitution: The thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3-alkoxy exchange.

Common reagents and conditions used in these reactions include organo-ytterbium reagents for regioselectivity-reversed addition to cyclobutenedione . Major products formed from these reactions include the 1,2-naphthoquinone tricyclic structure of this compound .

科学的研究の応用

作用機序

Mansonone E exerts its effects through various mechanisms. For instance, it has been identified as a catalytic inhibitor of human DNA topoisomerase II, which induces tumor regression by inhibiting the hydrolysis of ATP by topoisomerase II ATPase . This restriction prevents the enzyme’s release from the clamp structure, affecting its unwinding of DNA and re-entering the cycle .

類似化合物との比較

Mansonone E shares its chemical scaffold with other mansonones such as Mansonone F, H, I, L, and M . These compounds contain the same 1,2-naphthoquinone moiety but differ in their substituents. For example:

This compound is unique due to its specific biological activities and structural features, making it a valuable compound for various scientific research applications.

生物活性

Mansonone E, a compound derived from the heartwood of Mansonia gagei, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is characterized by its unique structural features, including an o-quinone group and a pyran ring, which are crucial for its biological activity. Research indicates that these structural components contribute to its cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .

Cytotoxic Effects

This compound exhibits potent cytotoxicity against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 23.8 |

| A549 (lung cancer) | 4.0 |

| H1975 (lung cancer) | 11.0 |

These values indicate that this compound is more effective than commonly used chemotherapeutic agents like cisplatin (CDDP), particularly against non-small cell lung cancer (NSCLC) cells .

The mechanisms underlying this compound's anticancer effects include:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, which is critical in preventing the proliferation of cancer cells .

- Inhibition of Signaling Pathways : Studies have demonstrated that this compound can inhibit key signaling pathways such as STAT3 and Akt, which are often dysregulated in cancers .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 15.6 |

| Escherichia coli | 125 |

The compound's antibacterial activity is attributed to its ability to permeabilize bacterial membranes, disrupting cellular integrity and leading to cell death .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This potential makes it a candidate for further investigation in inflammatory diseases.

Case Studies

- Cytotoxicity in NSCLC : A study evaluated this compound's effects on A549 and H1975 cells, revealing that it significantly reduced cell viability compared to CDDP, suggesting a potential role in lung cancer treatment .

- Antimicrobial Spectrum : Another investigation highlighted the effectiveness of this compound against resistant strains of bacteria, reinforcing its potential as an alternative treatment option amid rising antibiotic resistance .

特性

IUPAC Name |

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWTYRLIJCHSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C(=O)C(=O)C3=C(C=CC1=C32)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965144 | |

| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-87-9 | |

| Record name | Mansonone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。